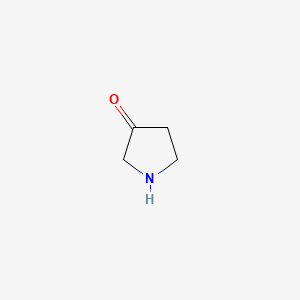

3-Pyrrolidinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31423. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c6-4-1-2-5-3-4/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKLPGKXAVVPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283427 | |

| Record name | Pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-42-4 | |

| Record name | 3-Pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT2P75G2H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Pyrrolidinone from Ethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-pyrrolidinone, a valuable heterocyclic building block in medicinal chemistry and drug development, starting from the readily available precursor, ethyl acrylate. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate the practical application of these methods in a research and development setting.

Executive Summary

The synthesis of this compound from ethyl acrylate is a multi-step process that leverages fundamental organic reactions to construct the five-membered lactam ring. The most direct and efficient pathway involves a sequential double Michael addition, a Dieckmann cyclization, and a final hydrolysis and decarboxylation step. This guide will focus on the synthesis of the parent, N-unsubstituted this compound, a versatile intermediate for further functionalization.

Core Synthetic Pathway

The synthesis of this compound from ethyl acrylate can be logically broken down into three key stages. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound from ethyl acrylate.

The reaction pathway involves the initial formation of a key diester intermediate, followed by an intramolecular condensation to form the pyrrolidinone ring, and finally, removal of the ester group to yield the target molecule.

Caption: Chemical reaction pathway for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis. It is important to note that yields can vary based on the specific reaction conditions and scale.

| Step | Reaction | Key Reagents & Conditions | Yield (%) | Reference |

| 1 | Double Michael Addition | Ethyl acrylate, Ammonia | Variable | General Knowledge |

| 2 | Dieckmann Cyclization | Diethyl 3,3'-iminodipropionate, Sodium ethoxide | up to 64.0% (for N-benzyl analog) | [1] |

| 3 | Hydrolysis & Decarboxylation | Ethyl 3-oxopyrrolidine-4-carboxylate, Acid or Base | Typically high | General Knowledge |

Experimental Protocols

Step 1: Synthesis of Diethyl 3,3'-iminodipropionate (Double Michael Addition)

This initial step involves the conjugate addition of a nitrogen source to two equivalents of ethyl acrylate. While various amines can be used, for the synthesis of the parent this compound, a source of ammonia is required.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acrylate in a suitable solvent such as ethanol.

-

Reagent Addition: Slowly add a solution of ammonia in ethanol to the stirred solution of ethyl acrylate at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, diethyl 3,3'-iminodipropionate, can be purified by vacuum distillation.

Step 2: Synthesis of Ethyl 3-oxopyrrolidine-4-carboxylate (Dieckmann Cyclization)

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester. This is the key ring-forming step in the synthesis of this compound.

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol or another suitable anhydrous solvent like toluene.

-

Reagent Addition: Slowly add diethyl 3,3'-iminodipropionate to the stirred solution of the base at room temperature or elevated temperature. The use of granular sodium has been shown to significantly improve the yield for related N-substituted analogs.[1]

-

Reaction Conditions: The reaction mixture is typically heated at reflux for several hours to drive the cyclization to completion.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid or dilute hydrochloric acid). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude ethyl 3-oxopyrrolidine-4-carboxylate. Further purification can be achieved by vacuum distillation or column chromatography.

| Parameter | Value | Reference |

| Reactants | Diethyl 3,3'-iminodipropionate, Sodium | [1] |

| Solvent | Toluene | [1] |

| Yield Improvement | From 44.7% to 64.0% with granular sodium | [1] |

Step 3: Synthesis of this compound (Hydrolysis and Decarboxylation)

The final step involves the hydrolysis of the ester group of the β-keto ester followed by decarboxylation to yield the desired this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 3-oxopyrrolidine-4-carboxylate in an aqueous acidic or basic solution.

-

Reaction Conditions: The mixture is heated at reflux for a period sufficient to ensure complete hydrolysis and decarboxylation. The reaction progress can be monitored by observing the cessation of carbon dioxide evolution.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized. The product, this compound, is then extracted with a suitable organic solvent. The combined organic extracts are dried, and the solvent is removed under reduced pressure. The final product can be purified by distillation or recrystallization.

Conclusion

The synthesis of this compound from ethyl acrylate is a well-established and versatile process. By carefully controlling the reaction conditions at each stage, from the initial Michael addition to the final decarboxylation, researchers can efficiently produce this valuable heterocyclic scaffold. The protocols and data presented in this guide are intended to serve as a foundational resource for scientists and professionals in the field of drug discovery and development, enabling the synthesis of this compound and its derivatives for further investigation and application.

References

The Ascendant Role of 3-Pyrrolidinone Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold, a five-membered nitrogen-containing lactam, has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Among its isomeric forms, the 3-pyrrolidinone core has garnered significant attention as a versatile building block for crafting novel drug candidates with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of this compound derivatives, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on their roles as anticancer and anticonvulsant agents. Detailed experimental protocols and visual representations of key pathways and workflows are presented to facilitate further research and development in this promising area.

Therapeutic Potential and Structure-Activity Relationships

This compound derivatives have demonstrated significant potential across various therapeutic areas. The flexibility of the this compound scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activities.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer activity of this compound derivatives against numerous cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3]

Table 1: In Vitro Anticancer Activity of Representative this compound and Pyrrolidine-2,5-dione Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Spiropyrrolidine-thiazolo-oxindole | 2,4-dichlorophenyl-substituted | HepG2 | 0.85 ± 0.20 (µg/mL) | [4] |

| Spiropyrrolidine-thiazolo-oxindole | 4-bromophenyl-substituted | HepG2 | 0.80 ± 0.10 (µg/mL) | [4] |

| Pyrrolidine-2,5-dione | 3-phenyl, N-aryl | MCF-7 | 2.8 | [3] |

| Pyrrolidine-2,5-dione | 3-(4-chlorophenyl), N-aryl | MCF-7 | 1.9 | [3] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative | 1,3,4-oxadiazolethione | A549 | Reduces viability to 28.0% | [1] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative | 4-aminotriazolethione | A549 | Reduces viability to 29.6% | [1] |

| Diphenylamine-pyrrolidin-2-one-hydrazone | N'-(5-chloro-benzylidene) | IGR39 | 2.5 - 20.2 | [2] |

| Diphenylamine-pyrrolidin-2-one-hydrazone | N'-(3,4-dichlorobenzylidene) | PPC-1 | 2.5 - 20.2 | [2] |

Note: Some values are reported in µg/mL as per the source.

A key signaling pathway implicated in cancer and inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[5][] Certain pyrrolidine derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[7][8]

Anticonvulsant Activity

The pyrrolidinone ring is a core component of several established antiepileptic drugs.[9] Novel this compound derivatives continue to be explored for their potential to treat seizures with improved efficacy and safety profiles.[10][11] Screening is typically performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, which model generalized tonic-clonic and absence seizures, respectively.[12]

Table 2: Anticonvulsant Activity of Representative 3-Substituted Pyrrolidine-2,5-dione Derivatives in Mice (i.p.)

| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) (MES) | Reference |

| 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) | 68.30 | - | - | >300 | >4.39 | [10] |

| 14 (3-CF₃ derivative) | 49.6 | 31.3 | 67.4 | >300 | >6.0 | [12] |

| 33 (3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative) | 27.4 | 30.8 | - | >200 | >7.3 | [11] |

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose (assessed by the rotarod test); PI: Protective Index (TD₅₀/ED₅₀)

Experimental Protocols

General Synthesis of a this compound Derivative

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves a multi-component reaction.[13][14] The following is a generalized protocol for the synthesis of a polysubstituted 3-hydroxy-3-pyrroline-2-one.

Materials:

-

Aromatic aldehyde

-

Amine

-

Citric acid

-

Absolute ethanol

-

Sodium diethyl oxalacetate

-

Round bottom flask

-

Magnetic stirrer

Procedure:

-

In a round bottom flask, mix the aromatic aldehyde (1 equivalent), amine (1 equivalent), citric acid (2 equivalents), and absolute ethanol.

-

Stir the mixture magnetically at room temperature under an inert atmosphere (e.g., argon) for 1 hour.

-

Add sodium diethyl oxalacetate (2 equivalents) to the mixture and continue to stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., sodium sulfate).

-

The crude product is purified, typically by column chromatography on silica gel, to yield the final 3-pyrrolin-2-one derivative.[13]

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test this compound derivatives

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[10][12]

Materials:

-

Male albino mice (e.g., CD-1)

-

Test this compound derivatives

-

Vehicle (e.g., 1% Tween 80 in water)

-

Electroshock generator

-

Corneal electrodes

-

Saline solution

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. Administer the vehicle to the control group.

-

Stimulation: At the time of peak effect (e.g., 30-60 minutes post-administration), deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. Apply a drop of saline to the corneas before electrode placement.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: Protection is defined as the absence of the tonic hindlimb extension.

-

Data Analysis: Calculate the ED₅₀ (the dose that protects 50% of the animals) using a suitable statistical method.

Conclusion

This compound derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their synthetic tractability and the ability to modulate their pharmacological profiles through structural modifications have led to the identification of potent anticancer and anticonvulsant agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel this compound-based therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation drugs for a range of diseases.

References

- 1. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]

The Diverse Biological Activities of Substituted Pyrrolidinones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone core, a five-membered lactam, represents a privileged scaffold in medicinal chemistry, giving rise to a vast array of derivatives with a wide spectrum of biological activities. These compounds have garnered significant attention for their therapeutic potential in treating a range of conditions, from neurological disorders to infectious diseases and cancer. This technical guide provides a comprehensive overview of the key biological activities of substituted pyrrolidinones, focusing on their anticonvulsant, nootropic, anti-inflammatory, antimicrobial, and anticancer properties. Detailed experimental methodologies for assessing these activities are provided, along with a summary of quantitative data to facilitate comparison and further research.

Anticonvulsant Activity

Substituted pyrrolidinones are well-established as effective anticonvulsant agents. The prototypical drug, levetiracetam, and its analogs have demonstrated broad-spectrum efficacy against various seizure types.[1][2] The mechanism of action for many of these compounds is believed to involve the modulation of synaptic vesicle protein 2A (SV2A), although other targets such as GABAergic pathways and ion channels may also play a role.[3]

Quantitative Data for Anticonvulsant Activity

| Compound | Test Model | ED50 (mg/kg) | Reference |

| N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamide | Maximal Electroshock (MES) | 0.43 mmol/kg | [4] |

| Valproic Acid | Maximal Electroshock (MES) | 0.71 mmol/kg | [4] |

| 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione | 6-Hz psychomotor seizure | Not specified | [5] |

| 3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione | Hippocampal slice culture neuroprotection assay | Not specified | [5] |

Experimental Protocols for Anticonvulsant Activity Assessment

Maximal Electroshock (MES) Seizure Model: This model is used to screen for compounds effective against generalized tonic-clonic seizures.[6][7][8]

-

Animals: Male mice or rats.

-

Procedure:

-

Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally).

-

At the time of expected peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.

-

Observe the animals for the presence or absence of a tonic hindlimb extension.

-

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result. The median effective dose (ED50) is calculated as the dose that protects 50% of the animals from the seizure endpoint.[6]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model: This model is used to identify compounds that may be effective against absence seizures.[6][7][8]

-

Animals: Male mice or rats.

-

Procedure:

-

Administer the test compound or vehicle.

-

After a predetermined time, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg).

-

Observe the animals for the onset and severity of clonic seizures for a period of 30 minutes.

-

-

Endpoint: The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds. The ED50 is the dose that protects 50% of the animals from this endpoint.[6]

Caption: Workflow for in vivo screening of anticonvulsant pyrrolidinones.

Nootropic Activity

Certain pyrrolidinone derivatives, most notably piracetam, are known for their cognitive-enhancing or "nootropic" effects.[9][10] These compounds are thought to improve memory, learning, and other cognitive functions, particularly in cases of cognitive impairment. The precise mechanisms are not fully elucidated but may involve enhanced neuronal plasticity and cerebral blood flow.

Experimental Protocols for Nootropic Activity Assessment

Passive Avoidance Test: This test assesses learning and memory in rodents.[9]

-

Apparatus: A two-compartment box with one dark and one illuminated compartment, connected by a door. The floor of the dark compartment can deliver a mild electric shock.

-

Procedure:

-

Acquisition Trial: Place the animal in the illuminated compartment. When it enters the dark compartment, a mild foot shock is delivered.

-

Retention Trial: After a set period (e.g., 24 hours), place the animal back in the illuminated compartment and measure the latency to enter the dark compartment.

-

-

Endpoint: An increased latency to enter the dark compartment in the retention trial indicates successful learning and memory. Nootropic compounds are expected to reverse amnesia induced by agents like scopolamine or electroconvulsive shock.

Caption: Logical flow for evaluating the nootropic effects of pyrrolidinones.

Anti-inflammatory Activity

Substituted pyrrolidinones have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[11][12]

Quantitative Data for Anti-inflammatory Activity

| Compound | Assay | IC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 13e | COX-2 Inhibition | 0.98 | 31.5 | [11] |

| MAK01 | COX-1 Inhibition | 314 µg/mL | - | [12] |

| MAK01 | COX-2 Inhibition | 130 µg/mL | 2.4 (COX-1/COX-2) | [12] |

| MAK01 | 5-LOX Inhibition | 105 µg/mL | - | [12] |

Experimental Protocols for Anti-inflammatory Activity Assessment

In Vitro COX Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[13][14]

-

Method: The assay typically involves incubating the purified enzyme (COX-1 or COX-2) with arachidonic acid as a substrate in the presence of the test compound.

-

Endpoint: The production of prostaglandins is measured, usually by ELISA or other immunoassays. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined.

Carrageenan-Induced Paw Edema in Rats: This is a classic in vivo model of acute inflammation.[11]

-

Animals: Male Wistar rats.

-

Procedure:

-

Administer the test compound or vehicle orally or intraperitoneally.

-

After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce inflammation.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

-

Endpoint: The percentage inhibition of paw edema in the treated group compared to the control group is calculated.

Caption: Inhibition of inflammatory pathways by substituted pyrrolidinones.

Antimicrobial Activity

The pyrrolidinone scaffold is also a source of potent antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[15][16][17]

Quantitative Data for Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 5 | Various bacteria and fungi | 32-128 | [16] |

| Compound 8 | Various bacteria and fungi | 16-256 | [16] |

| N-alkyl-N-hydroxyethylpyrrolidinonium salt | Various microorganisms | Low (not specified) | [15] |

| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative | A. baumannii | 31.25 | [17] |

| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative | M. tuberculosis H37Rv | 0.98-1.96 | [17] |

Experimental Protocol for Antimicrobial Activity Assessment

Broth Microdilution Method: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21]

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (no compound) and negative (no microorganism) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Endpoint: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

A growing body of evidence highlights the potential of substituted pyrrolidinones as anticancer agents.[22][23][24] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Quantitative Data for Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrrolidine 3k | HCT116 and HL60 | 2.9 - 16 | [22] |

| Les-6287 | MCF-7, MDA-MB-231, HCC1954 | 1.37 - 21.85 | [23] |

| Pyrrolidinone derivative 13 | IGR39, PPC-1, MDA-MB-231, Panc-1 | 2.50 - 5.77 | [25] |

Experimental Protocol for Anticancer Activity Assessment

MTT Assay: This colorimetric assay is a widely used method for assessing cell viability and cytotoxicity.[26][27][28][29][30]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

-

Endpoint: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Caption: General mechanism of anticancer action for substituted pyrrolidinones.

Conclusion

Substituted pyrrolidinones represent a versatile and promising class of compounds with a remarkable range of biological activities. Their efficacy as anticonvulsants is well-established, while their potential as nootropic, anti-inflammatory, antimicrobial, and anticancer agents continues to be an active area of research and development. The experimental protocols and quantitative data summarized in this guide provide a valuable resource for scientists and researchers working to unlock the full therapeutic potential of this important chemical scaffold. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and more effective pyrrolidinone-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ijpp.com [ijpp.com]

- 8. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 9. Screening method of nootropics vikas malik | PPTX [slideshare.net]

- 10. screening models for Nootropics and models for Alzheimer's disease | PPTX [slideshare.net]

- 11. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ir.vistas.ac.in [ir.vistas.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and antimicrobial properties of imidazolium and pyrrolidinonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Broth microdilution - Wikipedia [en.wikipedia.org]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. journals.asm.org [journals.asm.org]

- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The Proapoptotic Action of Pyrrolidinedione–Thiazolidinone Hybrids towards Human Breast Carcinoma Cells Does Not Depend on Their Genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. MTT assay protocol | Abcam [abcam.com]

- 27. benchchem.com [benchchem.com]

- 28. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. texaschildrens.org [texaschildrens.org]

- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Pivotal Role of 3-Pyrrolidinone as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, featuring prominently in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to introduce conformational rigidity and stereochemical complexity, enabling precise three-dimensional interactions with biological targets. Among the various pyrrolidine-based structures, chiral 3-pyrrolidinone and its derivatives have emerged as exceptionally valuable chiral building blocks in the synthesis of novel therapeutics, particularly in the realm of neuroscience and inflammatory diseases.[2][3] This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a chiral synthon, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

I. Stereoselective Synthesis of Chiral this compound Derivatives

The enantioselective synthesis of this compound derivatives is paramount to their application in drug development, as the biological activity of the final molecule is often dependent on a specific stereoisomer.[4] Various synthetic strategies have been developed to achieve high levels of stereocontrol, including substrate-controlled and catalyst-controlled methods.

A prevalent strategy involves the use of chiral precursors derived from the chiral pool, such as amino acids.[5] For instance, (S)-proline can be readily converted to chiral pyrrolidine derivatives.[4] Another powerful approach is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes, which allows for the direct and highly stereocontrolled construction of the pyrrolidine ring.[6]

Table 1: Selected Stereoselective Syntheses of Chiral Pyrrolidine Derivatives

| Reaction Type | Catalyst/Chiral Auxiliary | Substrates | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |

| [3+2] Cycloaddition | Ag₂CO₃ / (S)-N-tert-butanesulfinyl imine | Azomethine ylide, Imino ester | >95:5 | >98% | 60-85 | [6] |

| Michael Addition | Ni(II) complex | Nitroalkenes, 1,3-dicarbonyl compounds | - | up to 95% | 70-90 | [7] |

| Reductive Amination | Pd/C, H₂ | Chiral β-keto esters | >90:10 | - | >80 | [7] |

II. Experimental Protocols for Key Transformations

The following protocols provide detailed methodologies for the synthesis of key chiral pyrrolidine intermediates, adapted from peer-reviewed literature.

Protocol 1: Diastereoselective [3+2] Cycloaddition for the Synthesis of a Densely Substituted Pyrrolidine[6]

This protocol describes the silver-catalyzed 1,3-dipolar cycloaddition between an N-tert-butanesulfinylazadiene and an azomethine ylide generated in situ.

Materials:

-

(S)-N-tert-butanesulfinyl imine (1.0 equiv)

-

Glycine α-imino ester derivative (1.2 equiv)

-

Silver carbonate (Ag₂CO₃) (10 mol%)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Toluene, anhydrous

Procedure:

-

To a solution of the (S)-N-tert-butanesulfinyl imine and the glycine α-imino ester derivative in anhydrous toluene at room temperature, add triethylamine.

-

To this mixture, add silver carbonate.

-

Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired densely substituted pyrrolidine.

Expected Outcome: The reaction typically affords the corresponding pyrrolidine derivative in good yield (60-85%) and with high diastereoselectivity (>95:5 d.r.) and enantioselectivity (>98% e.e.).[6]

III. Application in Drug Discovery: Tofacitinib, a JAK Inhibitor

A prominent example of a drug molecule whose synthesis relies on a chiral piperidine core, a six-membered ring analogue of pyrrolidine, is Tofacitinib . Tofacitinib is an inhibitor of the Janus kinase (JAK) family of enzymes and is used in the treatment of autoimmune diseases such as rheumatoid arthritis.[8] The chiral center in the piperidine ring of Tofacitinib is crucial for its potent and selective inhibition of JAKs.

The synthesis of Tofacitinib involves the stereoselective preparation of a key intermediate, (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine.[9][10] This chiral amine is then coupled with a side chain to yield the final drug molecule.

Logical Workflow for the Synthesis of a Chiral Piperidine Intermediate for Tofacitinib

Caption: A simplified workflow for the synthesis of the chiral piperidine core of Tofacitinib.

The JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2).[11] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in inflammation and immune responses.[12]

The binding of a cytokine to its receptor on the cell surface leads to the dimerization of the receptor and the activation of receptor-associated JAKs.[13] The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[13] The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.[14] Tofacitinib, by inhibiting JAKs, blocks this phosphorylation cascade, thus preventing the downstream inflammatory signaling.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

IV. Conclusion

Chiral this compound and its analogues are indispensable building blocks in modern drug discovery. Their rigid, stereochemically defined structures provide a powerful platform for the design of potent and selective therapeutic agents. The continued development of efficient and highly stereoselective synthetic methods for these scaffolds will undoubtedly fuel the discovery of new medicines for a wide range of diseases. The case of Tofacitinib highlights the successful application of a related chiral piperidine core in targeting a key signaling pathway involved in autoimmune disorders, underscoring the immense potential of such chiral building blocks in the pharmaceutical industry.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Semantic Scholar [semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]

- 10. WO2014195978A3 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]

- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3-Pyrrolidinone (CAS 96-42-4): Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyrrolidinone (CAS 96-42-4), a five-membered lactam, serves as a crucial heterocyclic building block in organic synthesis and medicinal chemistry. Its structural motif is a key component in a wide array of biologically active compounds, making it a molecule of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its applications, with a particular focus on its role as a scaffold for pharmacologically active agents. While specific biological data for the parent this compound is limited in publicly available literature, this guide will also explore the diverse biological activities of its derivatives to illustrate the potential of this chemical core.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 96-42-4 | [1] |

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.10 g/mol | [1] |

| Appearance | Solid | |

| Density | 1.047 g/cm³ (Predicted) | |

| Boiling Point | 156.0 ± 23.0 °C at 760 mmHg | |

| Flash Point | 79.9 °C | |

| pKa | 7.42 ± 0.20 (Predicted) | |

| InChI Key | QGKLPGKXAVVPOJ-UHFFFAOYSA-N | |

| SMILES | O=C1CCNC1 |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the cyclization of γ-aminobutyric acid (GABA) derivatives. A representative experimental workflow for a related synthesis of 3-pyrrolidinol from L-glutamic acid, which can be subsequently oxidized to this compound, is outlined below.

Experimental Protocol: Synthesis of 3S-Pyrrolidinol from L-Glutamic Acid

This protocol describes the synthesis of a precursor to this compound, highlighting a common strategy for constructing the pyrrolidine ring from readily available starting materials.

Step 1: Conversion of L-Glutamic Acid to L(-)-4-amino-2-hydroxybutyric acid. This conversion is typically carried out following established literature procedures.

Step 2: Cyclization to 3-trimethylsilyloxy-2-pyrrolidinone. L(-)-4-amino-2-hydroxybutyric acid is treated with hexamethyldisilazane and chlorotrimethylsilane in refluxing xylene to effect smooth cyclization.

Step 3: Reduction to 3S-Pyrrolidinol. The resulting 3-trimethylsilyloxy-2-pyrrolidinone is reduced with lithium aluminum hydride (LAH) in an appropriate solvent like diethyl ether or tetrahydrofuran. This step simultaneously reduces the lactam and cleaves the trimethylsilyl ether to yield 3S-pyrrolidinol.

Step 4: Purification. The crude product is purified by column chromatography on silica gel.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of the related compound, 3-pyrrolidinol, shows characteristic peaks for the protons on the pyrrolidine ring. For this compound, one would expect to see signals corresponding to the two methylene groups adjacent to the carbonyl and the methylene group adjacent to the nitrogen, as well as the N-H proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum of this compound would be expected to show three distinct signals for the carbon atoms of the pyrrolidine ring, with the carbonyl carbon appearing significantly downfield.

FT-IR Spectroscopy: The infrared spectrum of pyrrolidine shows characteristic N-H stretching absorptions between 3300 and 3400 cm⁻¹. For this compound, a strong carbonyl (C=O) stretching band would be expected in the region of 1700-1750 cm⁻¹.

Mass Spectrometry: The fragmentation of α-pyrrolidinophenone derivatives under electron ionization often involves the loss of the pyrrolidine moiety as a neutral fragment. A similar fragmentation pattern might be expected for this compound, with cleavage adjacent to the carbonyl group.

Biological Activity and Uses in Drug Development

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. While specific biological targets and mechanisms of action for the parent this compound are not extensively documented, its derivatives have shown significant promise in various therapeutic areas.

Central Nervous System (CNS) Activity: Derivatives of pyrrolidine have been investigated for their effects on the central nervous system. For instance, certain pyrrolidine-containing synthetic cathinones act as potent inhibitors of dopamine and norepinephrine transporters, suggesting a potential role for this scaffold in modulating monoaminergic neurotransmission. Additionally, some 3-pyrrolidine-indole derivatives have been explored as selective modulators of serotonin 5-HT₂A receptors, which are implicated in various mental health disorders.

Antimicrobial Activity: The pyrrolidinone core has been incorporated into novel antibacterial agents. For example, derivatives of pyrrolidine-2,3-dione have been identified as inhibitors of Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3), a key enzyme in bacterial cell wall synthesis.[2] Another study has evaluated pyrrolidinone and pyrrolidine derivatives as potential inhibitors of InhA, an essential enzyme for Mycobacterium tuberculosis survival.[3][4]

Anticonvulsant Properties: The structural motif of pyrrolidine-2,5-dione, a close analog of this compound, is found in several anticonvulsant drugs. Structure-activity relationship (SAR) studies have shown that substituents on the pyrrolidine ring significantly influence the anticonvulsant activity.[5]

Illustrative Signaling Pathway: Modulation of Dopaminergic Neurotransmission

The following diagram illustrates a hypothetical mechanism by which a pyrrolidinone derivative could modulate dopaminergic signaling by inhibiting the dopamine transporter (DAT). This is based on the known pharmacology of some pyrrolidinone-containing compounds and serves as an example of the potential biological roles of this scaffold.

Safety and Handling

This compound and its hydrochloride salt are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][6] It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[6][7] Store the container tightly closed in a dry, cool, and well-ventilated place.[6]

Hazard and Precautionary Statements:

| GHS Classification | Hazard Statements | Precautionary Statements | Reference |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 | [1][6] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P317, P362+P364 | [1][6] |

| Serious Eye Damage (Category 1) / Eye Irritation (Category 2) | H318/H319: Causes serious eye damage/irritation | P280, P305+P351+P338 | [1][6] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405, P501 | [1][6] |

Conclusion

This compound is a valuable heterocyclic compound with significant potential in organic synthesis and drug discovery. While the biological profile of the parent molecule is not extensively characterized, the diverse and potent activities of its derivatives highlight the importance of the pyrrolidinone scaffold as a pharmacophore. Further investigation into the specific biological targets and mechanisms of action of this compound itself could unveil new avenues for therapeutic intervention. This guide provides a foundational understanding of the properties and potential applications of this compound to aid researchers in their exploration of this versatile chemical entity.

References

- 1. Pyrrolidin-3-one | C4H7NO | CID 233208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

Synthesis of N-benzyl-3-pyrrolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for N-benzyl-3-pyrrolidinone, a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic routes, providing granular experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Multi-step Synthesis via Dieckmann Cyclization

A prevalent and scalable method for the synthesis of N-benzyl-3-pyrrolidinone commences with readily available starting materials, ethyl acrylate and benzylamine, and proceeds through a series of reactions culminating in a Dieckmann cyclization. This intramolecular condensation reaction is a cornerstone of this pathway, forming the five-membered pyrrolidinone ring.

The overall synthesis can be conceptualized as a four-stage process:

-

Michael Addition: Benzylamine undergoes a Michael addition to ethyl acrylate to form ethyl 3-(benzylamino)propanoate.

-

N-Alkylation: The secondary amine is then alkylated with ethyl chloroacetate to yield a diester intermediate.

-

Dieckmann Cyclization: The crucial ring-closing step is achieved through an intramolecular condensation of the diester, facilitated by a strong base like sodium ethoxide, to form N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone.

-

Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the ester and subsequent decarboxylation to afford the target molecule, N-benzyl-3-pyrrolidinone.

Recent optimizations of this route have focused on improving the yield of the Dieckmann cyclization. One study reported a significant increase in yield from 44.7% to 64.0% by utilizing sodium in granular form.[1] The overall yield of the optimized process, starting from ethyl acrylate, is reported to be 57.2%.[1]

Experimental Protocol:

A detailed experimental protocol derived from patent literature is as follows[2]:

Step a: Synthesis of Ethyl 3-benzylaminopropionate

-

This step involves the reaction of benzylamine with ethyl acrylate. Molar ratios of benzylamine to ethyl acrylate are typically in the range of 1:1.5 to 1:2.0.[2]

Step b: Synthesis of 3-(N-ethoxycarbonylmethylene)benzylaminopropionate

-

The product from step (a) is reacted with ethyl chloroacetate in the presence of potassium carbonate and potassium iodide. The molar ratios of 3-benzylaminopropionate, potassium iodide, potassium carbonate, and ethyl chloroacetate are approximately 1:0.015-0.02:1.1-1.3:1.5-1.8.[2]

Step c: Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidone (Dieckmann Cyclization)

-

To a reactor containing anhydrous toluene (1200 mL), add sodium ethoxide (44.9 g, 0.661 mol) under stirring. Stir for 10 minutes, maintaining the temperature at ≤40 °C.

-

Slowly add the crude 3-(N-ethoxycarbonylmethylene)benzylaminopropionate (123.5 g, 0.421 mol) from the previous step.

-

After the addition is complete, maintain the reaction temperature at 36 °C and continue to stir. Monitor the reaction progress by LC-MS. The reaction is typically complete within 9 hours.[2]

Step d: Synthesis of N-benzyl-3-pyrrolidone (Hydrolysis and Decarboxylation)

-

Cool the reaction mixture from the previous step to -5 to 0 °C.

-

Slowly add a mixture of concentrated hydrochloric acid and water while stirring. Continue stirring for 30-50 minutes after the addition is complete.

-

Separate the aqueous layer and extract the toluene layer with concentrated hydrochloric acid (160 mL).

-

Combine the aqueous phases and heat to reflux for 8-10 hours to effect hydrolysis and decarboxylation. Monitor the reaction by LC-MS.

-

After the reaction is complete, adjust the pH of the aqueous solution to 12.0-13.0 with a solid base.

-

Extract the product with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, dry over a suitable drying agent, and remove the solvent under reduced pressure to obtain the crude N-benzyl-3-pyrrolidinone.

-

Purify the crude product by vacuum distillation, collecting the fraction at 145-150 °C / 6 mmHg. The reported yield for this final step is 67.1%.[2]

Quantitative Data Summary:

| Step | Key Reagents | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |

| a | Benzylamine, Ethyl Acrylate | 1 : 1.5-2.0 | - | - | - |

| b | Ethyl 3-benzylaminopropionate, Ethyl Chloroacetate, K2CO3, KI | 1 : 1.5-1.8 : 1.1-1.3 : 0.015-0.02 | - | - | - |

| c | 3-(N-ethoxycarbonylmethylene)benzylaminopropionate, Sodium Ethoxide | 1 : 1.57 | ≤40, then 36 | 9 | - |

| d | N-benzyl-4-ethoxycarbonyl-3-pyrrolidone, HCl | - | Reflux | 8-10 | 67.1 |

| Overall | Ethyl Acrylate | 57.2 [1] |

Synthesis Pathway Diagram:

References

An In-depth Technical Guide to the Solubility of 3-Pyrrolidinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-pyrrolidinone, a pivotal heterocyclic compound in organic synthesis and pharmaceutical development. Due to its versatile structure, understanding its behavior in various solvents is critical for reaction optimization, purification, and formulation. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and illustrates relevant chemical and procedural workflows.

Solubility Profile of this compound

Quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for related derivatives provide valuable insights into its general solubility behavior.

Qualitative Solubility Data

This compound is generally characterized as a polar compound, influencing its solubility in various media. It is reported to be soluble in many common organic solvents.[1] The hydrochloride salt of this compound demonstrates solubility in dimethyl sulfoxide (DMSO) and water.[2] In contrast, some derivatives, like N-Boc-3-pyrrolidinone, are noted to be insoluble in water.

The following table summarizes the available qualitative solubility information for this compound and its parent compound, pyrrolidine.

| Compound/Derivative | Solvent | Solubility Description |

| This compound | Ethanol | Soluble[1] |

| Ether | Soluble[1] | |

| Water | Relatively low solubility; virtually insoluble at room temperature[1] | |

| This compound HCl | DMSO | Soluble[2] |

| Water | Soluble[2] | |

| Pyrrolidine (Parent) | Water | Miscible[3] |

| Most Organic Solvents | Miscible[3] | |

| Ethanol | Soluble[4] | |

| Ethyl Ether | Soluble[4] | |

| Benzene | Slightly Soluble[4] | |

| Chloroform | Slightly Soluble[4] |

Predictive Models for Solubility Estimation

In the absence of comprehensive experimental data, computational models can serve as a valuable tool for estimating solubility. The UNIFAC (Universal Functional Activity Coefficient) group contribution model is one such method that predicts activity coefficients in non-ideal mixtures, which can then be used to forecast solid-liquid equilibrium.[5][6][7] While these models can provide useful initial estimates, they are most accurate for compounds and solvent classes for which they have been well-parameterized and may overestimate solubility in systems with strong hydrogen bonding.[7][8] For novel or complex systems, experimental verification remains essential.

Experimental Protocol for Solubility Determination

The most reliable method for determining the thermodynamic solubility of a solid compound like this compound in an organic solvent is the isothermal shake-flask method.[9] This method involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature until a saturated solution is formed.

The Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Stoppered flasks or vials (e.g., glass scintillation vials)

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE) or centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a stoppered flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.[10][11]

-

Equilibration: Place the sealed flask in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture at a sufficient speed (e.g., 300 RPM) to ensure good contact between the solid and the solvent.[10] The equilibration time can vary, but a period of 24 to 72 hours is typically sufficient for most compounds to reach equilibrium.[10] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

Phase Separation: After equilibration, it is critical to separate the undissolved solid from the saturated solution. This can be achieved by:

-

Filtration: Draw a sample of the supernatant using a syringe and pass it through a syringe filter. It is important to select a filter material that does not adsorb the solute.[11]

-

Centrifugation: Alternatively, centrifuge the sample at high speed to pellet the excess solid, and then carefully draw an aliquot of the clear supernatant.[10]

-

-

Sample Dilution and Analysis: Immediately after separation, accurately dilute the saturated solution with a suitable solvent to prevent precipitation.[10] Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[9][11]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100mL, or mol/L.

Key Considerations:

-

Purity: The purity of both the solute and the solvent can significantly impact solubility results.

-

Temperature Control: Solubility is highly temperature-dependent; therefore, maintaining a constant and accurately recorded temperature is critical.

-

pH (for aqueous solutions): For ionizable compounds, the pH of the medium greatly affects solubility. The pH of the suspension should be measured at the end of the experiment.[11]

Key Synthetic and Experimental Workflows

Visualizing the processes where this compound is used or characterized provides a clearer understanding of its role and the methodologies involved.

Synthesis of N-Benzyl-3-Pyrrolidinone

This compound derivatives are valuable intermediates. The synthesis of N-benzyl-3-pyrrolidinone, for instance, can be achieved through a multi-step process involving a Dieckmann cyclization.[12][13]

Caption: Synthetic pathway for N-benzyl-3-pyrrolidinone.

Experimental Workflow for Solubility Determination

The shake-flask method follows a structured workflow to ensure accurate and reproducible results. This process, from preparation to final analysis, is a cornerstone of physical chemistry and pharmaceutical profiling.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. biosynce.com [biosynce.com]

- 2. This compound Hydrochloride CAS#: 3760-52-9 [m.chemicalbook.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aidic.it [aidic.it]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

A Technical Guide to the Commercial Availability of 3-Pyrrolidinone Hydrochloride for Researchers and Drug Development Professionals

Introduction

3-Pyrrolidinone hydrochloride (CAS No: 3760-52-9) is a versatile heterocyclic compound with significant applications in the pharmaceutical and chemical industries.[1][2] Its utility as a key intermediate in the synthesis of various bioactive molecules, including carbapenem derivatives with antibacterial properties, makes it a compound of high interest for researchers and drug development professionals.[3] This guide provides an in-depth overview of its commercial availability, quality specifications, and procurement workflows to aid in its effective sourcing and utilization in research and development.

Commercial Availability and Supplier Overview

This compound hydrochloride is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available compound is typically ≥97%. Pricing varies significantly based on the supplier, quantity, and purity. Below is a summary of representative commercial offerings.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Chem-Impex | 3760-52-9 | ≥ 97% | 1g, 5g, 25g, 100g, 250g | $18.53 (1g) - $332.80 (100g)[1] |

| Sigma-Aldrich | 3760-52-9 | 97% | 1g, 5g, 10g | $23.00 (1g) - $57.50 (10g)[4] |

| Key Organics | 96-42-4 (Note: Listed as 3-Pyrrolidone HCl) | >95% | 0.5g, 1g, 5g | £105.00 (0.5g) - £495.00 (5g)[5] |

| Biosynce | 3760-52-9 | Not Specified | Inquiry for details | Inquiry for details[6] |

| ChemicalBook | 3760-52-9 | 99% | Per kg | Starting from $1.00/kg (supplier dependent)[7] |

| Oakwood Chemical | 3760-52-9 | Not Specified | 250mg, 1g | $11.00 (250mg) - $22.00 (1g)[8] |

Physicochemical Properties

Understanding the physicochemical properties of this compound hydrochloride is crucial for its handling, storage, and application in experimental work.

| Property | Value |

| Molecular Formula | C4H7NO·HCl[1] |

| Molecular Weight | 121.57 g/mol [1][9] |

| Appearance | Light yellow to dark brown powder or crystalline solid[1][3] |

| Melting Point | 140 - 150 °C[1] |

| Solubility | Soluble in water[1] |

| Storage Conditions | 0 - 8 °C or in a freezer under an inert atmosphere[1][3] |

Experimental Protocols: Quality Verification of Procured this compound Hydrochloride

Upon receiving a commercial batch of this compound hydrochloride, it is imperative to verify its identity and purity. A standard experimental approach involves spectroscopic analysis, typically Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: ¹H NMR Spectroscopy for Identity Confirmation

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound hydrochloride sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Set the instrument to acquire a proton (¹H) NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-5 seconds.

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the processed spectrum. The expected signals for the pyrrolidinone ring protons should be observed. The chemical shifts, splitting patterns (multiplicity), and integration values should be consistent with the structure of this compound. Compare the obtained spectrum with a reference spectrum if available.

Diagrams: Workflows and Logical Relationships

Procurement Workflow for this compound Hydrochloride

The following diagram illustrates the logical steps involved in sourcing and procuring this compound hydrochloride for research or development purposes.

Experimental Workflow for Quality Control

This diagram outlines a general experimental workflow for the quality control and verification of a received chemical substance like this compound hydrochloride.

Conclusion

This compound hydrochloride is a commercially accessible and valuable building block for pharmaceutical and chemical synthesis. Researchers and drug development professionals can source this compound from a variety of suppliers in different quantities and purities. It is essential to conduct thorough quality control upon receipt to ensure the integrity of experimental results. The provided workflows for procurement and quality verification serve as a guide to streamline these processes, ensuring the acquisition of high-quality material for research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. zhishangchemical.com [zhishangchemical.com]

- 4. This compound hydrochloride | 3760-52-9 [sigmaaldrich.com]

- 5. keyorganics.net [keyorganics.net]

- 6. biosynce.com [biosynce.com]

- 7. This compound Hydrochloride | 3760-52-9 [chemicalbook.com]

- 8. This compound hydrochloride [oakwoodchemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Synthesis of Bioactive Molecules Using 3-Pyrrolidinone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 3-pyrrolidinone core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its inherent structural features, including a lactam ring and multiple sites for functionalization, allow for the creation of complex molecular architectures with a wide range of pharmacological activities. This document provides detailed application notes and protocols for the synthesis of anticancer and antiviral agents, as well as a general methodology for the asymmetric synthesis of chiral pyrrolidinone derivatives.

Application Note 1: Synthesis of Pyrrolidinone-Based Anticancer Agents

Derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have demonstrated promising anticancer activity. The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in several potent anticancer agents, and its incorporation into the pyrrolidinone scaffold has led to the discovery of novel compounds with significant cytotoxic effects against various cancer cell lines.

Synthetic Workflow

The general synthetic strategy involves the initial formation of the pyrrolidinone ring via a Michael addition reaction, followed by functionalization of the carboxylic acid group to generate a library of bioactive derivatives.

Caption: Synthetic workflow for pyrrolidinone-based anticancer agents.

Experimental Protocols

Protocol 1: Synthesis of 1-(3,4,5-trimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid [1]

-

A mixture of 3,4,5-trimethoxyaniline (20 g, 109 mmol), itaconic acid (21.3 g, 164 mmol), and water (200 mL) is heated at reflux for 7 hours.

-

After completion of the reaction, the mixture is cooled.

-

The formed crystalline solid is filtered off and washed with water, followed by diethyl ether.

-

The crude product is purified by dissolving it in a 5% sodium hydroxide solution, filtering, and acidifying the filtrate with hydrochloric acid to a pH of 1. This purification procedure is performed twice.

Protocol 2: Synthesis of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide [2]

-

1-(3,4,5-trimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is first converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

-

The resulting methyl ester is then subjected to hydrazinolysis by refluxing with hydrazine hydrate to yield the carbohydrazide.

Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives [2][3]

-

To a hot solution of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide (1 equivalent) in propan-2-ol, the corresponding aromatic aldehyde (1.1-1.2 equivalents) is added.

-

The mixture is heated at reflux for 2-4 hours.

-

After cooling, the formed precipitate is filtered off, washed with propan-2-ol, and dried to yield the final hydrazone product.

Quantitative Data

| Compound | Synthetic Step | Yield (%) |

| 1-(3,4,5-trimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | From 3,4,5-trimethoxyaniline and itaconic acid | 76.3% |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide | From the corresponding carboxylic acid (two steps) | ~97% |

| N'-(arylmethylidene)-5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazides | From the corresponding carbohydrazide and various aromatic aldehydes | 38-98% |

| Selected Hydrazone Derivative | Cancer Cell Line | IC50 (µM) |

| Derivative with 1,3,4-oxadiazolethione ring | A549 (Lung) | ~28% viability |

| Derivative with 4-aminotriazolethione ring | A549 (Lung) | ~29.6% viability |

Application Note 2: Synthesis of a Key Pyrrolidinone Intermediate for Antiviral Agents

The pyrrolidinone scaffold is a crucial component of several potent antiviral drugs, including the SARS-CoV-2 main protease inhibitor Nirmatrelvir (PF-07321332). The synthesis of the key aminolactam intermediate, (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide, highlights the importance of stereocontrolled synthesis in drug development.

Synthetic Pathway

The synthesis of the aminolactam intermediate starts from a protected glutamic acid derivative, involving a diastereoselective alkylation followed by reduction and cyclization.

Caption: Synthetic pathway to a key antiviral pyrrolidinone intermediate.

Experimental Protocol

Protocol 4: Synthesis of the Aminolactam Intermediate for Nirmatrelvir [4]

-

Diastereoselective Alkylation: A protected L-glutamic acid derivative is treated with a strong base such as lithium hexamethyldisilazide (LiHMDS) at a controlled low temperature, followed by the addition of bromoacetonitrile to introduce the nitrile group with high diastereoselectivity (>99:1 d.r.).

-